![molecular formula C18H20N4O3 B2612200 (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034273-24-8](/img/structure/B2612200.png)
(2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
The compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It is a complex organic compound that exhibits inhibitory activity against certain kinases, making it potentially useful as a prophylactic and/or therapeutic agent for diseases associated with these kinases, particularly cancer .
Molecular Structure Analysis
The molecular structure of this compound involves a 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one core structure, with a 2-methoxyphenyl group and a morpholino group attached . The exact arrangement of these groups can influence the compound’s properties and biological activity .
Physical And Chemical Properties Analysis
The compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
has a molecular weight of 221.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.
Scientific Research Applications
Imaging Agent in Parkinson's Disease Research
The chemical compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone and its derivatives have been explored in the context of Parkinson's disease research. A study highlighted the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease. This synthesis involved a multi-step process culminating in the production of a tracer with high radiochemical yield and purity, indicating its potential for aiding in the diagnosis and understanding of Parkinson's disease (Min Wang et al., 2017).
Structural Analyses and Synthesis Studies
The structural characteristics and synthesis pathways of similar compounds have been extensively studied. For example, research on the reduction of acylpyrroles provided insights into new synthesis methods for pyrrolo[1,2-b]cinnolin-10-one, a compound structurally related to (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (A. Kimbaris & G. Varvounis, 2000). This research contributes to the broader understanding of synthetic pathways and structural analyses relevant to compounds like (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone.
Exploratory Studies on Related Compounds
Exploratory studies have also investigated the defluorination of related compounds, such as morpholinofluorophenyloxazolidinone, under various conditions. These studies offer insights into potential reaction mechanisms and photodegradation pathways that could influence the stability and utility of similar compounds in medicinal chemistry and drug development (E. Fasani et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), which is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in several cellular processes including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The efficacy of similar compounds has been found to be influenced by the cellular environment, particularly the presence of growth factors that activate pi3k .
Future Directions
The compound (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
shows potential as a therapeutic agent for diseases associated with certain kinases . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies.
properties
IUPAC Name |
(2-methoxyphenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-16-5-3-2-4-14(16)17(23)22-11-13-10-19-18(20-15(13)12-22)21-6-8-25-9-7-21/h2-5,10H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXDYAIYUNAVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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